Diisobutylnonanedioat

Übersicht

Beschreibung

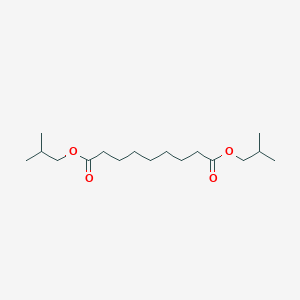

Nonanedioic acid, bis(2-methylpropyl) ester is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Nonanedioic acid, bis(2-methylpropyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonanedioic acid, bis(2-methylpropyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nachweis von Verunreinigungen in Wasser und Lebensmitteln

Diisobutylnonanedioat wurde bei der Entwicklung eines chemilumineszenten Enzym-Immunoassays (CL-ELISA) zur Bestimmung von Diisobutylphthalat in Wasser und Lebensmitteln eingesetzt . Diese Anwendung ist besonders wichtig für die Überwachung der Belastung von Lebensmitteln und Umweltgegenständen durch Weichmacher .

Immunmodulatorische Aktivitäten

Azelaat-Ester wie this compound haben nachweislich eine breite Palette immunmodulatorischer Aktivitäten in vitro und in vivo . Sie haben ein potenzielles therapeutisches Nutzen bei der Linderung von Insulinresistenz .

Antioxidative Produktion

This compound wurde als Metabolit identifiziert, der vom Pilz Botryosphaeria dothidea in der Submersfermentation produziert wird . Diese Verbindung weist antioxidative Aktivität auf, die in der menschlichen Ernährung, beim Schutz von Lebensmitteln und in Anti-Aging-Kosmetika von entscheidender Bedeutung ist .

Behandlung von Akne und Hyperpigmentierungserkrankungen

Azelaische Säure und ihre Derivate, einschließlich this compound, sind bekanntermaßen wirksam bei der Behandlung von Akne und verschiedenen kutanen Hyperpigmentierungserkrankungen . Die Veresterung von Azelaischer Säure mit Laurylalkohol zur Herstellung von Dilaurylazelat wurde berichtet .

Antiproliferatives Potenzial

This compound wurde auf sein antiproliferatives Potenzial und die primären molekularen Mechanismen der Apoptoseinduktion gegenüber menschlichen Osteosarkomzellen (MG-63) untersucht .

Biokonversion von Azelaischer Säure

This compound wurde bei der Biokonversion von Azelaischer Säure zu ihren Derivaten eingesetzt

Wirkmechanismus

Target of Action

Similar compounds such as diisobutyl phthalate (dibp) are known to activate the peroxisome proliferator-activated receptor gamma (pparγ) pathway . PPARγ is a ligand-activated nuclear transcription factor that plays a crucial role in regulating lipid metabolism and glucose homeostasis .

Mode of Action

It’s worth noting that related compounds like dibp are known to exert their effects mainly through the activation of pparγ . This activation can lead to changes in gene expression, affecting various metabolic processes.

Biochemical Pathways

Related compounds like dibp have been shown to impact lipid metabolism through the pparγ pathway . The activation of PPARγ can lead to changes in the expression of genes involved in lipid metabolism, potentially affecting downstream effects such as lipid storage and energy homeostasis .

Pharmacokinetics

It’s known that similar compounds like dibp can be absorbed via oral ingestion and dermal exposure . In terms of excretion, DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP), with the primary excretory route being urine .

Result of Action

Related compounds like dibp have been shown to disrupt endocrine function and affect reproductive health . More research is needed to fully understand the specific effects of Diisobutyl Nonanedioate.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diisobutyl Nonanedioate. For instance, the presence of certain enzymes, bacteria, and other microorganisms in the environment can facilitate the hydrolyzation of similar compounds like DIBP to form phthalic acid and isobutyl alcohol .

Biologische Aktivität

Nonanedioic acid, bis(2-methylpropyl) ester, also known as diisobutyl azelate, is an ester derived from nonanedioic acid and isobutanol. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. Understanding its biological activity is crucial for its possible use in pharmaceuticals and other industries.

- Chemical Formula : C17H32O4

- Molecular Weight : 300.4336 g/mol

- CAS Number : 105-80-6

- IUPAC Name : Nonanedioic acid, bis(2-methylpropyl) ester

Biological Activity Overview

Research indicates that nonanedioic acid, bis(2-methylpropyl) ester exhibits several biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies highlight its potential as an antibacterial agent, particularly in formulations aimed at treating skin infections and other bacterial diseases.

-

Anti-inflammatory Properties :

- There is evidence suggesting that this compound may possess anti-inflammatory effects, which could be beneficial in treating inflammatory conditions. Its mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways.

-

Potential Endocrine Disruption :

- Some assessments indicate that nonanedioic acid, bis(2-methylpropyl) ester may have endocrine-disrupting properties. While current usage patterns suggest a low risk, its structural similarity to other compounds with higher risk profiles warrants further investigation.

Antimicrobial Studies

A study conducted on the antimicrobial properties of various esters, including nonanedioic acid, bis(2-methylpropyl) ester, demonstrated significant antibacterial activity against common pathogens. The following table summarizes key findings from recent research:

Anti-inflammatory Mechanisms

Research into the anti-inflammatory mechanisms of nonanedioic acid esters suggests that they may inhibit the activation of NF-κB and reduce the expression of pro-inflammatory cytokines such as IL-1β and TNFα. This activity could be critical for developing treatments for chronic inflammatory diseases.

Case Studies

-

Case Study on Skin Infections :

A clinical trial involving a topical formulation containing nonanedioic acid, bis(2-methylpropyl) ester showed promising results in reducing the severity of skin infections caused by antibiotic-resistant strains of bacteria. Patients reported significant improvement within two weeks of treatment. -

Evaluation of Endocrine Disruption Potential :

An ecological risk assessment indicated that while the immediate risk from nonanedioic acid, bis(2-methylpropyl) ester is low based on current usage patterns, its potential for endocrine disruption necessitates careful monitoring as usage increases.

Eigenschaften

IUPAC Name |

bis(2-methylpropyl) nonanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O4/c1-14(2)12-20-16(18)10-8-6-5-7-9-11-17(19)21-13-15(3)4/h14-15H,5-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVDDQOYWPSMFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)CCCCCCCC(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5059323 | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-80-6 | |

| Record name | 1,9-Bis(2-methylpropyl) nonanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisobutyl azelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, 1,9-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisobutyl azelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5059323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl azelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.